molecular formula C8H8BrN3O2 B580978 N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide CAS No. 1313712-11-6

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

Cat. No. B580978
M. Wt: 258.075
InChI Key: WOJCPHWDHSCKIO-UHFFFAOYSA-N
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Description

“N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide” is a chemical compound with the molecular formula C8H8BrN3O2 . It has a molecular weight of 258.07 . The compound is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for “N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide” is 1S/C8H8BrN3O2/c1-5(13)10-8-3-2-6(11-12-8)7(14)4-9/h2-3H,4H2,1H3,(H,10,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide” is a white solid . It has a molecular weight of 258.07 . The compound should be stored at a temperature of 0-5 degrees Celsius .

Scientific Research Applications

Chemical Reactivity and Synthesis

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide's chemical structure allows it to undergo various reactions that are fundamental in organic synthesis and medicinal chemistry. For example, compounds similar to N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide, like N-(2-acetylbenzofuran-3-yl)acetamide, demonstrate interesting reactivity with halogens, suggesting potential for creating diverse chemical derivatives. Such reactions are key in synthesizing novel compounds with potential biological activities, illustrating the versatility and reactivity of these acetamide derivatives in chemical synthesis (Jordan & Markwell, 1978).

Antimicrobial Applications

Compounds structurally related to N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide have been explored for their antimicrobial properties. For instance, derivatives bearing sulfonamide moieties have shown promising antimicrobial efficacy. This suggests potential applications for N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide derivatives in developing new antimicrobial agents, reflecting the importance of such compounds in addressing the need for novel antimicrobials (Darwish et al., 2014).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a crucial area in medicinal chemistry due to their widespread presence in bioactive molecules. N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide can serve as a key intermediate in synthesizing novel pyridazin-3-one derivatives, which are valuable in creating fused azines with potential pharmacological activities. This underscores the role of such acetamide derivatives in the development of new therapeutic agents (Ibrahim & Behbehani, 2014).

Quantum Chemical Calculations and Antimicrobial Activity

Quantum chemical calculations are instrumental in predicting the reactivity and properties of chemical compounds. Studies involving compounds like 2-bromo-N-(phenylsulfonyl)acetamide derivatives provide insights into their reactivity and potential antimicrobial applications. Such research highlights the importance of computational chemistry in understanding and predicting the properties of novel compounds, paving the way for their application in drug discovery and development (Fahim & Ismael, 2019).

properties

IUPAC Name

N-[6-(2-bromoacetyl)pyridazin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2/c1-5(13)10-8-3-2-6(11-12-8)7(14)4-9/h2-3H,4H2,1H3,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJCPHWDHSCKIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679958
Record name N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-(2-Bromoacetyl)pyridazin-3-yl)acetamide

CAS RN

1313712-11-6
Record name Acetamide, N-[6-(2-bromoacetyl)-3-pyridazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313712-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[6-(Bromoacetyl)pyridazin-3-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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